Cas no 58777-57-4 (3-Bromo-2-furoyl chloride)

3-ブロモ-2-フロイルクロリド(C5H2BrClO2)は、フラン環にブロモ基と反応性の高いアシルクロリド基を有する有機化合物です。分子量193.43の淡黄色~無色の液体で、有機合成において重要な中間体として機能します。特に、医薬品や農薬、機能性材料の合成において、フラン骨格の導入や官能基変換に優れた反応性を示します。ブロモ基の求電子置換反応性とアシルクロリドの求核試薬との反応性を併せ持つため、多段階合成の鍵中間体として利用可能です。酸素含有複素環化合物の合成において、位置選択的な修飾が可能な点が特長です。取り扱い時は湿気を避け、適切な保護具の使用が推奨されます。

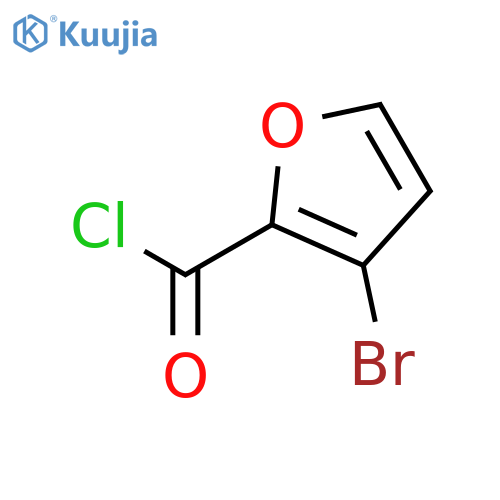

3-Bromo-2-furoyl chloride structure

商品名:3-Bromo-2-furoyl chloride

3-Bromo-2-furoyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-furoyl chloride

- 2-Furancarbonyl chloride, 3-bromo- (9CI)

- 3-bromofuran-2-carbonyl chloride

- 3-Brom-2-furoylchlorid

- 3-bromo-furan-2-carbonyl chloride

- 3-Bromofuran-2-carbonylchlorid

- WTZDPJVRZQGTET-UHFFFAOYSA-N

- SCHEMBL3325853

- 58777-57-4

- MFCD11109330

- starbld0005430

- DTXSID80619018

- MS-22608

- DB-072520

-

- インチ: InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H

- InChIKey: WTZDPJVRZQGTET-UHFFFAOYSA-N

- ほほえんだ: C1=COC(=C1Br)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 207.89300

- どういたいしつりょう: 207.89267g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 30.2Ų

じっけんとくせい

- PSA: 30.21000

- LogP: 2.42110

3-Bromo-2-furoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B804243-100mg |

3-Bromo-2-furoyl Chloride |

58777-57-4 | 100mg |

$ 190.00 | 2023-04-18 | ||

| TRC | B804243-1g |

3-Bromo-2-furoyl Chloride |

58777-57-4 | 1g |

$ 1200.00 | 2023-09-08 | ||

| TRC | B804243-500mg |

3-Bromo-2-furoyl Chloride |

58777-57-4 | 500mg |

$ 873.00 | 2023-04-18 | ||

| TRC | B804243-1000mg |

3-Bromo-2-furoyl Chloride |

58777-57-4 | 1g |

$ 1499.00 | 2023-04-18 |

3-Bromo-2-furoyl chloride 関連文献

-

1. Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzeneSalvatore Fisichella,Gaetano Alberghina J. Chem. Soc. Perkin Trans. 2 1978 567

58777-57-4 (3-Bromo-2-furoyl chloride) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量